molecular formula C5H5N3O3 B107178 Cytosine-5-carboxylic acid CAS No. 3650-93-9

Cytosine-5-carboxylic acid

Cat. No. B107178
CAS RN: 3650-93-9
M. Wt: 155.11 g/mol
InChI Key: BLQMCTXZEMGOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytosine-5-carboxylic acid, also known as 5-carboxylcytosine (5caC), is a modified nucleobase that plays a significant role in the active cytosine demethylation pathway. It is the final product of the oxidative modification of 5-methylcytosine (5mC) in DNA, which is sequentially oxidized to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately to 5caC . This modification is part of an epigenetic mechanism that can influence gene expression without altering the underlying DNA sequence.

Synthesis Analysis

The synthesis of 5caC involves the oxidation of 5mC, a process that is part of the DNA demethylation pathway. Improved methods for synthesizing oligonucleotides containing 5caC have been developed, which are crucial for studying its biological functions and interactions. These methods include the use of phosphoramidites and Pd(0)-catalyzed functionalization of 5-iododeoxycytidine .

Molecular Structure Analysis

5caC can exist in different protonated and unprotonated forms depending on the pH, with zwitterionic and anionic species being detected in the liquid phase. X-ray crystallography studies have shown that both cationic and anionic species of 5caC exist in the solid state as canonical aminooxo tautomers, with site protonation occurring at the N3 imino atom . The molecular structure of 5caC is influenced by the presence of the carboxyl group, which can participate in hydrogen bonding and affects the base's electron distribution .

Chemical Reactions Analysis

The presence of the carboxyl group in 5caC influences its chemical reactivity and interactions with other molecules. For instance, the carboxyl group can be involved in hydrogen bonding with amino acids, as seen in the crystal structure of cytosine and N-formylglycine complexes . Additionally, the electron-withdrawing properties of the carboxyl group increase the acidity of the N3 position in 5caC, which can lead to weakened hydrogen bonding and reduced base-pairing stability in DNA .

Physical and Chemical Properties Analysis

5caC exhibits unique physical and chemical properties due to its modified structure. It has been shown to have reduced base-pairing stability compared to cytosine and other cytosine derivatives like 5mC and 5hmC. This reduced stability is attributed to the increased acidity of the N3 position, which weakens hydrogen bonding with guanine . The stability of 5caC-G base pairs is also pH-dependent, decreasing as the pH lowers and the carboxyl group becomes protonated . Furthermore, the carboxyl group's presence affects the nucleobase's tautomeric equilibrium, with 5caC predominantly existing in the canonical amino-keto form .

Scientific Research Applications

Base-Pairing Stability and DNA Recognition

Cytosine-5-carboxylic acid (5caC) plays a significant role in the cytosine demethylation pathway. The presence of the electron-withdrawing carboxyl group in 5caC increases N3 acidity, which leads to weakened hydrogen bonding and reduced base-pair stability compared to its counterparts like cytosine and 5-methylcytosine. This property is crucial for the selective recognition and excision of 5caC by enzymes like thymine DNA glycosylase (TDG), a mechanism vital for active DNA demethylation processes. The weakened base pairing ability of 5caC contributes to its selective recognition by TDG, an essential aspect of DNA repair and epigenetic regulation (Dai et al., 2016), (Maiti et al., 2013).

Influence on DNA Flexibility and Chromatin Structure

Modifications of cytosine, including the formation of 5caC, have implications on the physical properties of DNA and chromatin. Although 5caC itself does not have a measurable effect on DNA flexibility, its presence and its interaction with other cytosine modifications can influence the mechanical stability of nucleosomes, potentially affecting gene regulation mechanisms by altering the accessibility of nucleosomal DNA (Ngo et al., 2016).

Role in Epigenetic Regulation and Environmental Stress Response

The sequential oxidation of 5-methylcytosine (5-mC), resulting in products like 5caC, constitutes an active DNA demethylation pathway in mammals. The presence of these oxidation products, including 5caC, in plant genomes suggests a similar mechanism may exist in plants. Interestingly, environmental stresses like drought and salinity can alter the contents of these modified bases, highlighting their potential roles in responding to environmental stresses and in broader epigenetic regulatory mechanisms (Tang et al., 2014).

Detection and Quantification in Biological Samples

Precise quantification of 5caC in biological samples is challenging due to its low abundance. However, advancements in methods like LC-MS/MS have improved the ability to detect and quantify 5caC in various tissues, contributing to our understanding of its distribution and potential functional roles in different biological contexts (Zhang et al., 2016).

properties

IUPAC Name

6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQMCTXZEMGOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190003
Record name Cytosine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytosine-5-carboxylic acid

CAS RN

3650-93-9
Record name 5-Carboxycytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3650-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytosine-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3650-93-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cytosine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytosine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYTOSINE-5-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760CU98B9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytosine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cytosine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Cytosine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cytosine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Cytosine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Cytosine-5-carboxylic acid

Citations

For This Compound
30
Citations
TB Johnson, HT Peck, JA Ambler - Journal of the American …, 1911 - ACS Publications
… Of the four corresponding acids of cytosine (VI), only one has previously been described, viz.: cytosine-5-carboxylic acid (VII), which was synthesized by Wheeler and Johns.8 A …
Number of citations: 15 pubs.acs.org
VA Dorokhov, VA Voronkova, AV Komkov… - Russian Chemical …, 2010 - Springer
… We have shown that cytosine 5 carboxylic acid esters can be also used for the synthesis of pyrimidopyrimidines. Reflux of esters 6a,b,d with arylisocyanates in toluene furnished the …
Number of citations: 2 link.springer.com
TB Johnson, JA Ambler - Journal of the American Chemical …, 1911 - ACS Publications
Ethyl cyanoacetate, CNCH2COOC2H5, condenses with thioureaand guanidine1 in the presence of alcohol and sodium ethylate, and cyanoacetic acid with urea in presence of …
Number of citations: 8 pubs.acs.org
GD Castro, JA Castro - Teratogenesis, carcinogenesis, and …, 1993 - Wiley Online Library
… Under a nitrogen atmosphere, we obtained evidence for the formation of 5-bromo cytosine and cytosine-5-carboxylic acid. When oxygen from air was present in the reaction mixture, we …
Number of citations: 8 onlinelibrary.wiley.com
E Boyland, K Williams - Biochemical Journal, 1969 - portlandpress.com
… The labelled product appeared to be the ethyl ester of cytosine-5carboxylic acid formed bythe reaction of urethane with RNA in vivo. 5. A direct reaction between labelled urethane or …
Number of citations: 55 portlandpress.com
A Haug, P Douzou - Zeitschrift für Naturforschung B, 1965 - degruyter.com
… In the case of cytosine-5-carboxylic acid we used a concentration of 4 xl O - 5 M. The wave lengths given for the excitation and phosphorescence maxima were corrected for the energy …
Number of citations: 12 www.degruyter.com
K Williams, W Kunz, K Petersen… - … für Krebsforschung und …, 1971 - Springer
… In every RNA fraction the major radioactive compound formed by methyl or ethyl carbamate was an ester of ethyl cytosine-5-carboxylic acid, but more of the 3H from the methyl group …
Number of citations: 15 link.springer.com
RD Palmatier, RP McCroskey, MT Abbott - Journal of Biological Chemistry, 1970 - Elsevier
… Sigma provided cytosine 5-carboxylic acid, uracil, GSH, sodium ascorbate, and other cofactors. Nuclear Chicago solubilizer reagent was purchased from Amersham/Searle …
Number of citations: 40 www.sciencedirect.com
R Nery - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… Williams, was prepared from cytosine-5-carboxylic acid (supplied by Sigma Chemical Co., St. Louis, Missouri, USA) by the method of Wheeler and Johns.15 The other purines and …
Number of citations: 25 pubs.rsc.org
G Prodi, P Rocchi, S Grilli - Cancer Research, 1970 - AACR
The binding of urethan with DNA, RNA, nuclear proteins, and cytoplasmic proteins of rat organs was examined with ethyl carbamate-1- 14 C, ethyl carbamate-2- 3 H, and ethyl …
Number of citations: 51 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.